3,3-Bis(bromomethyl)pentane
Overview
Description
3,3-Bis(bromomethyl)pentane is a useful research compound. Its molecular formula is C7H14Br2 and its molecular weight is 257.99 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Reactions
Palladium-Catalyzed Synthesis : A synthesis process utilizing palladium catalysis, involving 3,3-Bis(bromomethyl)pentane as a key intermediate, has been developed for the creation of symmetrically 3,3′-disubstituted 1,1′-bi(bicyclo[1.1.1]pentanes) (J. Rehm, B. Ziemer, & G. Szeimies, 2001).
In Organic Syntheses : The compound is used in various organic synthesis processes, such as the creation of energetic plasticizers, where it serves as a key building block (Wanjun Wang, Huan Li, R. Pan, & Weihua Zhu, 2019).
Electrolytic Reduction Studies : Studies on controlled-potential electrolytic reduction processes have involved this compound, showcasing its utility in advanced organic synthesis techniques (M. R. Rifi, 2003).
In Molecular Design and Property Prediction : It has been utilized in the molecular design of derivatives, where its properties are studied using computational methods like density functional theory (DFT) (Wanjun Wang, Huan Li, R. Pan, & Weihua Zhu, 2019).
Formation of Complex Compounds : Research has shown its use in the formation of complex compounds like nickel complexes and bis-phosphonium salts, indicating its versatility in coordination chemistry and organometallic synthesis (B. König, Mario Pelka, I. Dix, Peter G. Jones, 1998), (N. Khasiyatullina, V. Mironov, A. Bogdanov, D. Krivolapov, I. Litvinov, 2011).
X-ray Crystal Structure Analysis : It has been used in the synthesis of compounds where X-ray crystal structure analysis is crucial for understanding the molecular architecture and bonding (H. Irngartinger, A. Goldmann, Raymond Schappert, P. Garner, P. Dowd, 1981).
Safety and Hazards
Properties
IUPAC Name |
3,3-bis(bromomethyl)pentane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14Br2/c1-3-7(4-2,5-8)6-9/h3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIQNZEFIQWBNHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(CBr)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7070927 | |
Record name | Pentane, 3,3-bis(bromomethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7070927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67969-84-0 | |
Record name | 3,3-Bis(bromomethyl)pentane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67969-84-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pentane, 3,3-bis(bromomethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067969840 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pentane, 3,3-bis(bromomethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Pentane, 3,3-bis(bromomethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7070927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3-bis(bromomethyl)pentane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.787 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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